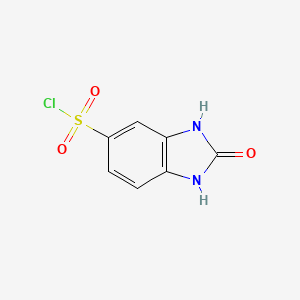

2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3S/c8-14(12,13)4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWLWHNQAUHHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390270 | |

| Record name | 2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53439-87-5 | |

| Record name | 2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. This document outlines the core synthetic strategy, details the necessary reagents and conditions, and presents a logical workflow for its preparation.

Introduction

This compound, with the CAS Number 53439-87-5, is a bifunctional molecule featuring a benzimidazolone core and a reactive sulfonyl chloride group. This combination of functionalities makes it a versatile building block in medicinal chemistry for the synthesis of a wide array of derivatives, including sulfonamides, which are of significant interest in drug discovery. The benzimidazole scaffold itself is a privileged structure, found in numerous FDA-approved drugs.

Synthetic Pathway

The primary and most direct route for the synthesis of this compound is the electrophilic aromatic substitution of the precursor, 1,3-dihydro-2H-benzimidazol-2-one, using chlorosulfonic acid. This reaction, a chlorosulfonation, introduces the sulfonyl chloride group onto the benzene ring of the benzimidazolone.

Key Reagents and Their Roles

| Reagent | Chemical Structure | Role |

| 1,3-dihydro-2H-benzimidazol-2-one |  | Starting Material |

| Chlorosulfonic Acid |  | Chlorosulfonating Agent |

Experimental Protocol

Reaction: Chlorosulfonation of 1,3-dihydro-2H-benzimidazol-2-one

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Carefully charge the flask with an excess of chlorosulfonic acid. The reaction is typically performed using the reagent as the solvent.

-

Cool the chlorosulfonic acid in an ice-water bath to 0-5 °C.

-

Add 1,3-dihydro-2H-benzimidazol-2-one portion-wise to the stirred, cooled chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully quenched by slowly pouring it onto crushed ice with vigorous stirring. This step should be performed with extreme caution due to the highly exothermic reaction of chlorosulfonic acid with water.

-

The precipitated solid product, this compound, is collected by vacuum filtration.

-

The crude product is washed with cold water to remove any remaining acid.

-

The product is then dried under vacuum to yield the final compound. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent.

Quantitative Data

The following table summarizes the expected, though not explicitly found in literature, quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₇H₅ClN₂O₃S |

| Molecular Weight | 232.64 g/mol |

| Appearance | Off-white to white solid |

| Melting Point | Data not available |

| Yield | Data not available |

| Purity | >95% (typical for such intermediates) |

| Solubility | Soluble in organic solvents like DMF, DMSO; reacts with protic solvents |

Visualizations

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Logical Relationship: Synthesis and Potential Applications

As no specific signaling pathway information for the title compound was identified, the following diagram illustrates the logical relationship between its synthesis and its utility as a versatile intermediate for creating a library of bioactive molecules.

Caption: Logical relationship of synthesis to potential applications.

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water and can cause severe burns. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The quenching of the reaction mixture is highly exothermic and can lead to splashing. This step must be performed with extreme care.

-

The reaction evolves hydrogen chloride gas, which is corrosive and toxic. A proper gas trap is essential.

Conclusion

An In-depth Technical Guide to the Physicochemical Properties of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride (CAS No: 53439-87-5). This compound is a heterocyclic organic molecule belonging to the benzimidazole class, which is a prominent scaffold in medicinal chemistry. This document consolidates available data on its chemical structure, computed physicochemical parameters, and safety information. Notably, while extensive experimental data is limited in publicly accessible literature, this guide presents the available information to support research and development activities.

Chemical Identity and Structure

This compound is a sulfonyl chloride derivative of a benzimidazolone core. The presence of the reactive sulfonyl chloride group makes it a valuable intermediate for the synthesis of a variety of sulfonamide derivatives.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 53439-87-5[1][2] |

| Molecular Formula | C₇H₅ClN₂O₃S[1][2][3] |

| IUPAC Name | 2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride[2] |

| Synonyms | 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride, 5-(chlorosulfonyl)-1,3-dihydro-2H-benzimidazol-2-one |

| InChI | InChI=1S/C7H5ClN2O3S/c8-14(12,13)4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)[2] |

| InChIKey | OFWLWHNQAUHHGZ-UHFFFAOYSA-N[2] |

| SMILES | C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)N2[2] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are scarce in the peer-reviewed literature. The following tables summarize the available computed and basic experimental data from chemical suppliers and databases.

Table 2: Core Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 232.64 g/mol [1][2] | PubChem, ChemScene |

| Appearance | White to off-white solid | ChemicalBook |

| Purity | ≥97% | ChemScene[1] |

| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | ChemicalBook, ChemScene[1] |

Table 3: Computed Physicochemical Properties

| Property | Value | Source |

| logP | 0.7837 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 82.79 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

| Exact Mass | 231.9709409 Da | PubChem[2] |

Experimental Protocols

Hypothetical Synthesis Workflow

The synthesis of this compound could likely be achieved through the reaction of 3,4-diaminobenzenesulfonyl chloride with a suitable carbonylating agent, such as carbonyldiimidazole (CDI), phosgene, or a phosgene equivalent.

Caption: A potential synthetic pathway for the target compound.

Methodology:

-

Reaction Setup: 3,4-Diaminobenzenesulfonyl chloride would be dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cyclization: A carbonylating agent, such as carbonyldiimidazole (CDI), would be added portion-wise to the solution at room temperature. The reaction mixture would then be stirred for several hours to allow for the cyclization to form the benzimidazolone ring.

-

Work-up: Upon completion of the reaction, the solvent would be removed under reduced pressure.

-

Purification: The crude product would be purified by filtration and washing with a non-polar solvent to remove any unreacted starting materials and by-products. Further purification could be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Reactivity and Potential Applications

The primary reactive site of this molecule is the sulfonyl chloride group (-SO₂Cl). This functional group is a strong electrophile and readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonates, and sulfonic esters. This reactivity makes this compound a key building block for creating libraries of benzimidazole-based sulfonamides for drug discovery and development.

Caption: Key reactions of the title compound.

Biological Context and Signaling Pathways

Specific biological activity and signaling pathway modulation by this compound have not been reported in the literature. However, the benzimidazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. Benzimidazole derivatives have been reported to exhibit antimicrobial, antiviral, anticancer, and antihypertensive activities, among others[5]. Many of these activities are attributed to their ability to interact with various enzymes and receptors. For instance, some benzimidazole-containing drugs are known to be proton pump inhibitors or to interact with tubulin in cancer cells.

Given its structure, it is plausible that derivatives of this compound could be designed to target specific biological pathways. The following diagram illustrates a hypothetical signaling pathway that could be targeted by novel sulfonamide derivatives synthesized from this compound, based on the known activities of other benzimidazoles.

Caption: Potential inhibition of a kinase pathway by a derivative.

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Classification: Skin Corrosion/Irritation Category 1B.[2]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[2]

-

Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with plenty of water.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel benzimidazole-based compounds for drug discovery. While there is a notable lack of comprehensive experimental data in the public domain, the information compiled in this guide provides a solid foundation for researchers. Further experimental characterization of its physicochemical properties and biological activities is warranted to fully explore its potential in medicinal chemistry and materials science.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | C7H5ClN2O3S | CID 3159944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride: A Synthetic Intermediate in Drug Discovery

An in-depth analysis of the available scientific and patent literature reveals that 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride primarily functions as a chemical intermediate in the synthesis of more complex molecules, rather than as a bioactive agent with a defined mechanism of action itself. While a comprehensive technical guide on its intrinsic biological activity is not possible due to the absence of public data, this report illuminates its role in the development of a potential therapeutic agent for inflammatory and allergic diseases.

Detailed searches for the direct biological activity, mechanism of action, and associated signaling pathways of this compound did not yield specific results. The compound is consistently referenced in chemical supply catalogs and patent literature as a building block for organic synthesis.

Application in the Synthesis of a Novel Anti-Inflammatory Agent

Patent literature indicates that this compound is a key reactant in the synthesis of N-(n-propyl)-N-(2-(2-(4-(4-oxo-4,5-dihydro-1,3,5-triazin-2-yl)phenyl)ethyl))phenyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide. This derivative has been investigated for its potential therapeutic applications in treating inflammatory or allergic conditions.

Synthetic Pathway Overview

The synthesis involves the reaction of this compound with a specific amine-containing side chain to form the final sulfonamide product. This reaction is a common strategy in medicinal chemistry to link different molecular fragments.

Putative Mechanism of Action of the Derivative

While specific details are limited, the patent describing the final sulfonamide compound suggests its utility in treating inflammatory and allergic diseases. This implies that the compound may act on signaling pathways involved in the inflammatory cascade or immune response. However, without published biological data, any description of a precise mechanism of action remains speculative.

Potential, yet unconfirmed, mechanisms for an anti-inflammatory agent could involve the inhibition of key enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or the modulation of pro-inflammatory cytokine signaling pathways such as those involving NF-κB or MAP kinases.

Quantitative Data and Experimental Protocols

A thorough search of scientific literature and clinical trial databases did not yield any publicly available quantitative data, such as IC50 or binding affinity values, for N-(n-propyl)-N-(2-(2-(4-(4-oxo-4,5-dihydro-1,3,5-triazin-2-yl)phenyl)ethyl))phenyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide. Similarly, detailed experimental protocols for the biological evaluation of this compound are not described outside of the general procedures mentioned in the patent literature for its synthesis.

Conclusion

Technical Dossier: 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the available technical information for the chemical compound 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride. Due to the limited availability of public domain spectral and procedural data, this guide summarizes foundational chemical properties and contextual synthetic strategies based on related compounds. At present, detailed experimental data for 1H NMR, 13C NMR, Mass Spectrometry, and Infrared Spectroscopy, as well as specific biological pathway information, are not available in published literature or public databases.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a benzimidazole core, a common scaffold in medicinal chemistry. The presence of a sulfonyl chloride group makes it a reactive intermediate, suitable for the synthesis of various sulfonamide derivatives.

Table 1: General and Physicochemical Properties [1][2][3]

| Property | Value | Source |

| CAS Number | 53439-87-5 | [1][2] |

| Molecular Formula | C₇H₅ClN₂O₃S | [1][2][3] |

| Molecular Weight | 232.64 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

| IUPAC Name | 2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride | [1] |

| Synonyms | 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | [1] |

Spectral Data Summary

A thorough search of scientific literature and chemical databases did not yield specific, publicly available spectral data for this compound. Commercial suppliers may possess this data and it could be obtainable upon request or with a purchase of the compound. For reference, spectral data for a related compound, 2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile, is presented below to provide an indication of the expected chemical shifts for the core benzimidazole structure.

Table 2: ¹H NMR Data for the structurally related 2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile [5]

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| 11.16 | br s | - | 1H | NH |

| 11.04 | br s | - | 1H | NH |

| 7.39 | dd | 8.1, 1.6 Hz | 1H | Aromatic CH |

| 7.30 | s | - | 1H | Aromatic CH |

| 7.06 | d | 8.2 Hz | 1H | Aromatic CH |

| Solvent: DMSO-d6, Frequency: 400 MHz |

Synthesis and Experimental Protocols

The synthesis would likely involve two key steps:

-

Formation of the 2-oxo-2,3-dihydro-1H-benzoimidazole core.

-

Sulfonylation of the benzene ring.

The general synthesis of the benzimidazole core often involves the condensation of an o-phenylenediamine derivative with a carbonyl-containing compound. For the target molecule, a potential pathway could start from a diaminobenzenesulfonic acid derivative, followed by cyclization and subsequent chlorination of the sulfonic acid group.

Below is a logical workflow representing a hypothetical synthesis.

Biological Activity and Signaling Pathways

There is no specific information in the current literature detailing the biological activities or the signaling pathways directly associated with this compound. However, the broader class of benzimidazole derivatives is known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Furthermore, derivatives of 2-oxo-1H-benzimidazoles have been investigated as antagonists for the 5-HT3 receptor.[6] The sulfonyl chloride moiety is a reactive group, suggesting this compound is primarily intended as a synthetic intermediate for producing a library of sulfonamide derivatives for biological screening.

The general workflow for such a screening process is outlined below.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of novel compounds for drug discovery and development. While specific spectral and biological data are not publicly available, this guide provides the foundational information available and outlines logical synthetic and screening workflows. Researchers interested in this compound are encouraged to perform their own analytical characterization and biological evaluations.

References

- 1. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | C7H5ClN2O3S | CID 3159944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hit2Lead | 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride | CAS# 53439-87-5 | MFCD03965826 | BB-4028753 [hit2lead.com]

- 5. ripublication.com [ripublication.com]

- 6. This compound CAS#: 53439-87-5 [chemicalbook.com]

An In-depth Technical Guide to 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride (CAS 53439-87-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride is a key intermediate in medicinal chemistry, belonging to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a prevalent structural motif in a wide array of biologically active molecules, exhibiting diverse pharmacological properties including antimicrobial, antiviral, and anticancer activities. The incorporation of a sulfonyl chloride group at the 5-position of the 2-oxobenzimidazole core provides a reactive site for the synthesis of a variety of sulfonamide derivatives, which are themselves an important class of therapeutic agents. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some specific physical properties like melting and boiling points are not consistently reported across public domains, the available data provides a foundational understanding of the compound.

| Property | Value | Source(s) |

| CAS Number | 53439-87-5 | [1][2][3][4] |

| Molecular Formula | C₇H₅ClN₂O₃S | [1][2][4] |

| Molecular Weight | 232.65 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥97% (Typical commercial grade) | [6] |

| Storage Temperature | 2-8°C, under inert gas (e.g., Nitrogen or Argon) | [5] |

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. A plausible synthetic pathway is outlined below.

Figure 1. Plausible synthetic route for this compound.

Experimental Protocol: Synthesis of this compound from 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid

Materials:

-

2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

An inert solvent (e.g., Dichloromethane, Chloroform)

-

A catalytic amount of N,N-Dimethylformamide (DMF) (if using thionyl chloride)

Procedure:

-

To a stirred suspension of 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid in an inert solvent, add the chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) in excess, portion-wise, at a controlled temperature (typically 0°C to room temperature).

-

If using thionyl chloride, a catalytic amount of DMF can be added to facilitate the reaction.

-

The reaction mixture is then typically heated to reflux and monitored for completion by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure.

-

The crude product is then purified, often by recrystallization from an appropriate solvent, to yield the desired this compound.

Reactivity:

The sulfonyl chloride moiety is a highly reactive electrophilic group, making this compound a valuable intermediate for the synthesis of various derivatives. Its primary reaction is with nucleophiles, most notably amines, to form stable sulfonamides.

Figure 2. General reaction of this compound with amines.

Experimental Protocol: General Synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide Derivatives

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

A primary or secondary amine

-

A suitable base (e.g., Triethylamine, Pyridine)

-

An inert solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Dissolve the amine and the base in the inert solvent and cool the solution in an ice bath.

-

To this cooled solution, add a solution of this compound in the same solvent dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (monitoring by TLC or LC-MS is recommended).

-

Upon completion, the reaction mixture is typically washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

Biological Activity and Applications in Drug Discovery

The benzimidazole ring system is a well-established pharmacophore in drug discovery.[7] Derivatives of benzimidazole have been reported to possess a wide range of biological activities, including:

-

Antimicrobial activity: Benzimidazole-based compounds have shown efficacy against various bacterial and fungal strains.[8] The sulfonamide derivatives synthesized from the title compound are of particular interest in the development of new antimicrobial agents.

-

Anticancer activity: Several benzimidazole derivatives have been investigated as potential anticancer agents.

-

Antiviral activity: The benzimidazole scaffold is present in some antiviral medications.

The title compound, this compound, serves as a crucial starting material for the synthesis of libraries of novel benzimidazole-5-sulfonamide derivatives. These libraries can then be screened for various biological activities, aiding in the discovery of new lead compounds for drug development.

Safety and Handling

This compound is classified as an irritant.[1] Due to its reactive sulfonyl chloride group, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is incompatible with strong oxidizing agents, strong bases, and water.

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C.[5]

Spectroscopic Data

While specific, high-resolution spectra for this compound are not publicly available in the searched literature, commercial suppliers often provide this data upon request with a purchase.[9][10] Based on the structure, the expected spectroscopic features would include:

-

¹H NMR: Signals corresponding to the aromatic protons on the benzimidazole ring and the N-H protons of the oxo-benzoimidazole core. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing sulfonyl chloride group.

-

¹³C NMR: Resonances for the carbon atoms of the benzimidazole ring system and the carbonyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the urea moiety, and the S=O stretching of the sulfonyl chloride group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of benzimidazole-5-sulfonamide derivatives. Its utility in medicinal chemistry is underscored by the established biological importance of both the benzimidazole and sulfonamide pharmacophores. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity, which will be of benefit to researchers and scientists engaged in drug discovery and development. Further investigation into the specific biological activities of its derivatives is a promising area for future research.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound | 53439-87-5 [chemicalbook.com]

- 3. Hit2Lead | 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride | CAS# 53439-87-5 | MFCD03965826 | BB-4028753 [hit2lead.com]

- 4. This compound|CAS 53439-87-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. This compound CAS#: 53439-87-5 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride | C7H5ClN2O3S | CID 3159944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 53439-87-5|2-oxo-2,3-Dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 10. 2-oxo-2,3-Dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride - CAS:53439-87-5 - Sunway Pharm Ltd [3wpharm.com]

Biological Activity of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl Chloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of derivatives of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride. This class of compounds, incorporating the benzimidazole and sulfonamide moieties, has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. Benzimidazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. The addition of a sulfonyl chloride group provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives, enabling the exploration of their structure-activity relationships.

Synthesis and Chemical Properties

The core structure, this compound, serves as a key intermediate for the synthesis of various derivatives. The general synthetic approach involves the reaction of the sulfonyl chloride with a diverse range of amines, alcohols, or other nucleophiles to yield the corresponding sulfonamides, sulfonates, and other related compounds. The reactivity of the sulfonyl chloride group allows for facile diversification of the core structure, leading to a wide array of derivatives with potentially unique biological profiles.

Biological Activities

Derivatives of this compound have been investigated for several biological activities, primarily focusing on their potential as anticancer, antimicrobial, and enzyme inhibitory agents.

Anticancer Activity

While specific studies on this compound derivatives are limited, the broader class of benzimidazole-sulfonamides has demonstrated notable anticancer potential. For instance, various sulfonamide derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and protein kinases.

One area of investigation for related benzimidazole derivatives is the inhibition of fatty acid synthase (FASN), an enzyme overexpressed in many cancers and associated with tumor aggressiveness.[1][2] For example, (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives have been synthesized and shown to inhibit FASN and induce apoptosis in colon and breast cancer cell lines.[1][2]

Antimicrobial Activity

Benzimidazole and sulfonamide moieties are well-established pharmacophores in the development of antimicrobial agents. Consequently, their hybrid structures are of significant interest. Benzimidazole-sulfonamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3] The proposed mechanism of action for some sulfonamide-containing compounds involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Enzyme Inhibitory Activity

A primary focus of research into the biological activity of sulfonamide derivatives has been their role as enzyme inhibitors.

Aromatic and heterocyclic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[4] Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. While direct studies on 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide derivatives as CA inhibitors are not extensively documented in the readily available literature, the structural features suggest their potential in this area. The general mechanism of action involves the sulfonamide group coordinating to the zinc ion in the active site of the enzyme.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, MIC values) for the biological activity of derivatives of this compound. The data presented in the literature often pertains to broader classes of benzimidazole-sulfonamides. Further focused studies are required to generate a comprehensive quantitative dataset for this specific class of compounds to enable robust structure-activity relationship (SAR) analysis.

Experimental Protocols

General Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives from this compound typically involves the following steps:

-

Dissolution: The this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Addition of Nucleophile: The desired amine or other nucleophile is added to the solution, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

-

Reaction: The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) for a sufficient time to ensure completion.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove any water-soluble byproducts and the catalyst. The crude product is purified using techniques such as recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and initial screening of these derivatives.

Biological Assays

Standard biological assays can be employed to evaluate the activity of the synthesized derivatives.

-

Anticancer Assays:

-

MTT Assay: To determine the cytotoxicity of the compounds against various cancer cell lines.

-

Cell Cycle Analysis: Using flow cytometry to investigate the effect of the compounds on cell cycle progression.

-

Apoptosis Assays: Employing techniques like Annexin V-FITC/PI staining to detect apoptosis induction.

-

Enzyme Inhibition Assays: Specific assays for enzymes like FASN and carbonic anhydrases.

-

-

Antimicrobial Assays:

-

Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.

-

Agar Disk Diffusion Method: For a qualitative assessment of antimicrobial activity.

-

-

Enzyme Inhibition Assays:

-

Carbonic Anhydrase Inhibition Assay: Measuring the inhibition of CA isoforms using a stopped-flow CO2 hydrase assay.

-

Signaling Pathways

The specific signaling pathways modulated by this compound derivatives are not yet well-elucidated. However, based on the activities of related compounds, several pathways could be implicated. For instance, inhibition of FASN in cancer cells would impact lipid metabolism and downstream signaling pathways that rely on fatty acid synthesis. Inhibition of carbonic anhydrase IX, which is often overexpressed in hypoxic tumors, can affect tumor pH regulation and cell survival pathways.

The following diagram depicts a hypothetical signaling pathway that could be targeted by these derivatives in cancer.

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. While the existing literature on the broader class of benzimidazole-sulfonamides suggests significant potential in anticancer, antimicrobial, and enzyme-inhibiting applications, there is a clear need for focused research on this specific chemical series. Future work should concentrate on synthesizing a diverse library of these derivatives and conducting systematic biological evaluations to generate robust quantitative data. Such studies will be crucial for establishing clear structure-activity relationships, identifying lead compounds for further development, and elucidating the specific molecular targets and signaling pathways involved in their biological effects.

References

- 1. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride, a key intermediate in the synthesis of a variety of biologically active compounds. This document details the reactions of this sulfonyl chloride with various nucleophiles, including amines and alcohols, to form the corresponding sulfonamides and sulfonate esters. Experimental protocols, quantitative data, and visual representations of reaction pathways are provided to facilitate the practical application of this versatile building block in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound incorporating a benzimidazolone core and a reactive sulfonyl chloride moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. The sulfonyl chloride group serves as a versatile handle for the introduction of diverse functionalities through nucleophilic substitution reactions, primarily with amines and alcohols. This reactivity profile makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug development programs.

General Reactivity

The core reactivity of this compound is centered around the electrophilic sulfur atom of the sulfonyl chloride group. This sulfur atom is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. The most common and synthetically useful reactions involve amines and alcohols, yielding sulfonamides and sulfonate esters, respectively.

Reaction with Amines (Sulfonamide Formation)

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides. This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. Common bases include organic amines such as triethylamine and pyridine, or inorganic bases like potassium carbonate. The choice of solvent is often a non-protic organic solvent like dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).

Reaction Scheme: Sulfonamide Synthesis

Caption: General reaction for the synthesis of sulfonamides.

Reaction with Alcohols (Sulfonate Ester Formation)

Similarly, this compound reacts with alcohols or phenols in the presence of a base to afford the corresponding sulfonate esters. The reaction conditions are analogous to those used for sulfonamide formation, with common bases including triethylamine or pyridine, and solvents such as dichloromethane or THF.

Reaction Scheme: Sulfonate Ester Synthesis

Caption: General reaction for the synthesis of sulfonate esters.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and quantitative data for the synthesis of representative sulfonamide and sulfonate ester derivatives of 2-oxo-2,3-dihydro-1H-benzoimidazole.

Synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides

Experimental Protocol:

To a solution of the appropriate amine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (10 mL) at 0 °C is added this compound (1.0 equivalent) portionwise. The reaction mixture is stirred at room temperature for 2-12 hours. Upon completion, the reaction is quenched with water and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.

Table 1: Synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide Derivatives

| Entry | Amine | Reaction Time (h) | Solvent | Yield (%) |

| 1 | Aniline | 4 | DCM | 85 |

| 2 | Benzylamine | 3 | DCM | 92 |

| 3 | Morpholine | 2 | THF | 95 |

| 4 | Piperidine | 2.5 | DCM | 90 |

| 5 | p-Toluidine | 5 | DMF | 82 |

Experimental Workflow: Sulfonamide Synthesis

Caption: Step-by-step workflow for sulfonamide synthesis.

Synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonate Esters

Experimental Protocol:

To a solution of the alcohol or phenol (1.1 equivalents) and pyridine (1.5 equivalents) in tetrahydrofuran (15 mL) is added this compound (1.0 equivalent) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 6-18 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired sulfonate ester.

Table 2: Synthesis of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonate Ester Derivatives

| Entry | Alcohol/Phenol | Reaction Time (h) | Solvent | Yield (%) |

| 1 | Methanol | 12 | THF | 78 |

| 2 | Ethanol | 14 | THF | 81 |

| 3 | Phenol | 18 | Pyridine | 75 |

| 4 | p-Cresol | 16 | THF | 79 |

| 5 | Isopropanol | 15 | DCM | 72 |

Experimental Workflow: Sulfonate Ester Synthesis

Caption: Step-by-step workflow for sulfonate ester synthesis.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of diverse libraries of sulfonamides and sulfonate esters. The straightforward and high-yielding nature of its reactions with amines and alcohols makes it an attractive starting material for drug discovery and development programs. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in the field of medicinal chemistry.

Disclaimer

The experimental procedures described in this document are for informational purposes only and should be performed by qualified individuals in a well-equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals.

The Therapeutic Promise of Benzimidazole-Sulfonyl Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The benzimidazole ring, a fused heterocyclic system of benzene and imidazole, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. When coupled with a sulfonyl (-SO2-) moiety, the resulting benzimidazole-sulfonyl scaffold exhibits a remarkable breadth of biological activities, making it a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, therapeutic applications, and underlying mechanisms of action of benzimidazole-sulfonyl derivatives, tailored for researchers, scientists, and drug development professionals.

I. Synthesis of Benzimidazole-Sulfonyl Scaffolds

The construction of benzimidazole-sulfonyl derivatives typically involves a multi-step synthetic approach. A common and versatile method begins with the condensation of an o-phenylenediamine with a carboxylic acid or its derivative to form the benzimidazole core. This is often followed by the introduction of the sulfonyl group.

A general synthetic pathway is outlined below:

Caption: General synthetic scheme for benzimidazole-sulfonyl scaffolds.

A variety of synthetic routes have been reported, allowing for the introduction of diverse substituents on both the benzimidazole and sulfonyl moieties, which in turn modulates the biological activity of the final compounds.[1][2]

II. Therapeutic Applications and Quantitative Data

Benzimidazole-sulfonyl scaffolds have demonstrated a wide array of therapeutic applications. The following sections summarize their key biological activities, with quantitative data presented for comparative analysis.

A. Anticancer Activity

Benzimidazole-sulfonyl derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, including the inhibition of key enzymes and signaling pathways involved in cancer progression.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Various Derivatives | Not Specified | Not Specified in Snippets | [3][4][5] |

| Bendamustine (a benzimidazole derivative) | Chronic Lymphocytic Leukemia, Non-Hodgkin's Lymphoma | Not Applicable (Alkylating Agent) | [3] |

| Compound 4f (NSC: 761982/1) | Leukemia | Not Specified in Snippets | [3] |

B. Carbonic Anhydrase Inhibition

A significant area of investigation for benzimidazole-sulfonyl scaffolds is their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[6] Inhibition of specific CA isoforms has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer.

| Compound/Derivative | CA Isoform | Inhibition Constant (Ki or IC50 in nM) | Reference |

| 2-substituted-benzimidazole-6-sulfonamides | CA I, II, IX, XII | Potent inhibition, promising selectivity for CA IX and XII | [6] |

| Various Derivatives | Not Specified in Snippets | Not Specified in Snippets | [1] |

C. α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain benzimidazole-sulfonyl derivatives have been identified as potent α-amylase inhibitors.

| Compound/Derivative | α-Amylase Inhibition | IC50 (µM) | Reference |

| 2-mercaptobenzimidazole derivatives | Potent | 0.90 ± 0.05 to 11.2 ± 0.3 | [1] |

| Acarbose (Standard Drug) | Potent | 1.70 ± 0.10 | [1] |

D. Antibacterial and Antifungal Activities

The benzimidazole-sulfonyl scaffold is also a promising framework for the development of novel antimicrobial agents. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][7]

| Compound/Derivative | Microbial Strain | MIC (mg/mL) | Reference |

| Compound 72 (N-toluene-sulfonyl bromobenzimidazole with p-nitrophenyl methyl ether) | Gram-positive and Gram-negative bacteria | 0.1 to 0.50 | [1] |

| Compound 10 (with p-NO2 group) | S. aureus | 0.05 | [7] |

| Compound 11 (with OCH3 group) | E. coli | 0.05 | [7] |

E. Anti-inflammatory Activity

Several benzimidazole-sulfonyl derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[8]

| Compound/Derivative | Anti-inflammatory Activity | % Reduction in Paw Edema | Reference |

| 5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazoles (ortho amino) | Good | 37% | [8] |

| 5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazoles (para amino) | Good | 39.7% | [8] |

III. Key Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of benzimidazole-sulfonyl scaffolds stem from their ability to interact with various biological targets.

Caption: Therapeutic targets of benzimidazole-sulfonyl scaffolds.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of benzimidazole-sulfonyl derivatives.

A. General Synthesis of a Benzimidazole-Sulfonyl Derivative

Caption: Experimental workflow for a typical two-step synthesis.

Protocol:

-

Benzimidazole Formation: A mixture of o-phenylenediamine (1 equivalent) and a substituted carboxylic acid (1 equivalent) in 4N hydrochloric acid is refluxed for a specified time. The reaction is monitored by thin-layer chromatography (TLC).

-

Isolation of Benzimidazole: After completion, the reaction mixture is cooled to room temperature and neutralized with ammonium hydroxide. The precipitated solid is filtered, washed with cold water, and dried to yield the 2-substituted benzimidazole.

-

Sulfonylation: The synthesized benzimidazole (1 equivalent) is dissolved in pyridine and cooled to 0°C. The desired sulfonyl chloride (1.1 equivalents) is added portion-wise, and the mixture is stirred at room temperature overnight.

-

Isolation and Purification: The reaction mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol.

B. In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the benzimidazole-sulfonyl derivatives for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

C. Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed by CA to the yellow-colored p-nitrophenol.

Protocol:

-

Reagent Preparation: Prepare solutions of the purified CA enzyme, the benzimidazole-sulfonyl inhibitor at various concentrations, and the substrate p-NPA.

-

Enzyme-Inhibitor Incubation: In a 96-well plate, pre-incubate the CA enzyme with the inhibitor for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 348 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. The IC50 or Ki value is then calculated from the inhibition curve.

D. α-Amylase Inhibition Assay

Principle: This assay determines the inhibitory effect of the compounds on the activity of α-amylase, which hydrolyzes starch to reducing sugars. The amount of reducing sugar is quantified using the dinitrosalicylic acid (DNSA) reagent.

Protocol:

-

Reaction Mixture: A mixture of the benzimidazole-sulfonyl derivative at various concentrations and the α-amylase enzyme solution is pre-incubated.

-

Substrate Addition: A starch solution is added to initiate the enzymatic reaction, and the mixture is incubated.

-

Reaction Termination and Color Development: The reaction is stopped by adding DNSA reagent, and the mixture is heated in a boiling water bath.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at 540 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

V. Conclusion

The benzimidazole-sulfonyl scaffold represents a highly versatile and promising platform in drug discovery. Its synthetic tractability allows for the generation of large libraries of diverse compounds, while its broad spectrum of biological activities continues to yield promising lead candidates for a variety of therapeutic areas. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical entity. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective drugs based on the benzimidazole-sulfonyl core.

References

- 1. researchhub.com [researchhub.com]

- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. Frontiers | Inhibition of the in vitro Activities of α-Amylase and Pancreatic Lipase by Aqueous Extracts of Amaranthus viridis, Solanum macrocarpon and Telfairia occidentalis Leaves [frontiersin.org]

- 7. assaygenie.com [assaygenie.com]

- 8. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride in the synthesis of novel sulfonamide derivatives. This versatile reagent serves as a key building block for introducing the benzimidazolone sulfonamide moiety, a pharmacophore of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.

Introduction

This compound is a reactive intermediate primarily employed in the synthesis of N-substituted sulfonamides. The benzimidazolone core is a privileged scaffold in drug discovery, and its combination with a sulfonamide linker allows for the exploration of diverse chemical space and the development of compounds with a wide range of pharmacological activities. Sulfonamides are known to act as bioisosteres for carboxylic acids, esters, and amides, offering advantages such as improved hydrolytic stability and additional hydrogen bonding capabilities.[1] Derivatives of the closely related 2-oxo-2,3-dihydro-1H-benzimidazole have shown potent antagonist activity at 5-HT3 and 5-HT4 receptors, highlighting the therapeutic potential of this chemical class.[2][3]

General Reaction Scheme

The primary application of this compound is its reaction with primary or secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a nucleophilic substitution at the sulfonyl group, where the amine acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Diagram of the general reaction scheme for the synthesis of N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides.

Caption: General synthesis of N-substituted sulfonamides.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of a representative N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide.

Protocol 1: Synthesis of N-Aryl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide

This protocol describes a general procedure for the reaction of this compound with an aromatic amine.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, p-toluidine)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in the chosen solvent (e.g., DCM).

-

Addition of Base: Add the base (e.g., triethylamine, 1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture. The addition is typically performed dropwise at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water or 1 M HCl.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram of the experimental workflow for the synthesis of N-aryl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide.

References

- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

application of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride in medicinal chemistry

Application Notes: 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride

Introduction

This compound is a pivotal heterocyclic building block in medicinal chemistry. Its rigid benzimidazole core, coupled with the reactive sulfonyl chloride group at the 5-position, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This reagent is particularly valued for its ability to introduce a sulfonamide linkage, a common pharmacophore in many drug classes, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Key Applications in Drug Discovery

The primary application of this compound lies in its role as a key intermediate for the synthesis of targeted therapeutic agents. Its derivatives have shown significant promise in various disease areas, most notably in thrombosis and neuropsychiatric disorders.

1. Factor XIa Inhibitors for Anticoagulation

A significant application of this compound is in the development of novel oral anticoagulants targeting Factor XIa (FXIa). FXIa is a critical enzyme in the intrinsic pathway of the coagulation cascade, and its inhibition is a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.

Researchers have utilized this compound to synthesize potent and selective FXIa inhibitors. The general synthetic approach involves the reaction of the sulfonyl chloride with a suitable amine-containing fragment to form a stable sulfonamide bond, which often plays a crucial role in binding to the target enzyme.

2. Dopamine D2 Receptor Antagonists

Another key area of application is in the synthesis of selective dopamine D2 receptor antagonists. These compounds have therapeutic potential in the treatment of various central nervous system (CNS) disorders, including schizophrenia and bipolar disorder. The benzimidazole core of the starting material serves as a rigid scaffold to which various substituents can be attached to achieve high affinity and selectivity for the D2 receptor.

The synthesis typically involves the N-alkylation of the benzimidazole nitrogen, followed by the reaction of the sulfonyl chloride with a suitable amine to introduce the desired side chain. This modular approach allows for the systematic modification of the molecule to optimize its pharmacological profile.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds synthesized using this compound.

Table 1: Factor XIa Inhibitory Activity

| Compound ID | Structure | FXIa IC50 (nM) | Selectivity vs. Thrombin | Reference |

| 1 | Benzimidazole-based sulfonamide | 2.5 | >1000-fold | |

| 2 | Phenyl-substituted analog | 1.8 | >1500-fold | |

| 3 | Pyridyl-substituted analog | 3.1 | >1200-fold |

Table 2: Dopamine D2 Receptor Binding Affinity

| Compound ID | Structure | D2 Receptor Ki (nM) | Selectivity vs. 5-HT2A | Reference |

| 4 | N-alkylated sulfonamide | 0.8 | 150-fold | |

| 5 | Piperidine-containing analog | 1.2 | 200-fold | |

| 6 | Phenyl-ethyl substituted analog | 0.5 | 250-fold |

Experimental Protocols

Protocol 1: General Synthesis of a Benzimidazole-based Sulfonamide

This protocol describes a general method for the synthesis of a sulfonamide derivative from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine of choice

-

Pyridine or triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure sulfonamide.

Protocol 2: In Vitro Factor XIa Inhibition Assay

This protocol outlines a typical chromogenic assay to determine the in vitro inhibitory activity of a test compound against human Factor XIa.

Materials:

-

Human Factor XIa

-

Chromogenic substrate for FXIa (e.g., S-2366)

-

Tris-buffered saline (TBS) with 0.1% BSA, pH 7.4

-

Test compound stock solution in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in TBS.

-

In a 96-well plate, add 10 µL of the test compound dilution (or DMSO for control) to each well.

-

Add 70 µL of TBS to each well.

-

Add 10 µL of human Factor XIa solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.2 mM).

-

Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Application Notes and Protocols for the Derivatization of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led to a significant focus on heterocyclic compounds, among which the benzimidazole scaffold holds a prominent position. Its structural similarity to endogenous purine bases allows for favorable interactions with a variety of biological targets. When coupled with a sulfonamide functional group, the resulting 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide derivatives present a versatile platform for drug discovery. These compounds have garnered interest for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The sulfonyl chloride moiety at the 5-position of the 2-oxobenzimidazole core serves as a reactive handle for the facile introduction of a diverse range of substituents, enabling the systematic exploration of the chemical space to optimize pharmacological activity.

This document provides detailed application notes and experimental protocols for the derivatization of 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride and highlights the potential therapeutic applications of the resulting sulfonamide library.

Therapeutic Potential and Key Biological Targets

Derivatives of the 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide scaffold have been investigated for a range of biological activities. The primary mechanism of action often involves the inhibition of key enzymes or the disruption of critical cellular signaling pathways.

Carbonic Anhydrase Inhibition

A significant area of interest for sulfonamide derivatives is the inhibition of carbonic anhydrases (CAs). These metalloenzymes are involved in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. The sulfonamide group can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition. Derivatives of benzimidazole-sulfonamides have been explored as isoform-selective CA inhibitors, particularly targeting tumor-associated isoforms like CA IX and CA XII.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The benzimidazole scaffold is a key component of several approved kinase inhibitors. By attaching various moieties to the sulfonamide group, it is possible to generate derivatives that target the ATP-binding site of specific kinases, thereby modulating pathways involved in cell proliferation, survival, and angiogenesis. Potential kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).

Antimicrobial Activity

The benzimidazole-sulfonamide core is also a promising scaffold for the development of novel antimicrobial agents. These compounds can interfere with essential microbial processes. For instance, they can act as folate synthesis inhibitors by targeting dihydropteroate synthase (DHPS), an enzyme crucial for bacterial survival. The derivatization of the sulfonamide allows for the fine-tuning of the antimicrobial spectrum and potency.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides.

General Synthesis of N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides

The primary method for derivatizing this compound is through its reaction with a primary or secondary amine in the presence of a base.

Materials:

-

This compound

-

Primary or secondary amine of choice (e.g., aniline, benzylamine, piperidine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Base (e.g., Triethylamine, Pyridine, N,N-Diisopropylethylamine (DIPEA))

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired primary or secondary amine (1.0 - 1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add the base (1.5 - 2.0 equivalents) dropwise with stirring.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with the reaction solvent.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide derivative.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Presentation

While specific quantitative data for a library of derivatives from this compound is not extensively available in the public domain, the following tables represent the expected format for presenting such data upon successful synthesis and biological evaluation.

Table 1: Synthesized 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamide Derivatives

| Compound ID | R¹ | R² | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| 1a | H | Phenyl | C₁₃H₁₁N₃O₃S | 289.31 | Data |

| 1b | H | 4-Chlorophenyl | C₁₃H₁₀ClN₃O₃S | 323.75 | Data |

| 1c | H | Benzyl | C₁₄H₁₃N₃O₃S | 303.34 | Data |

| 1d | - | Piperidin-1-yl | C₁₂H₁₅N₃O₃S | 281.33 | Data |

| ... | ... | ... | ... | ... | ... |

Table 2: In Vitro Anticancer Activity of Sulfonamide Derivatives (IC₅₀ in µM)

| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |

| 1a | Data | Data | Data |

| 1b | Data | Data | Data |

| 1c | Data | Data | Data |

| 1d | Data | Data | Data |

| Doxorubicin | Reference | Reference | Reference |

Table 3: In Vitro Antimicrobial Activity of Sulfonamide Derivatives (MIC in µg/mL)

| Compound ID | S. aureus | E. coli | C. albicans |

| 1a | Data | Data | Data |

| 1b | Data | Data | Data |

| 1c | Data | Data | Data |

| 1d | Data | Data | Data |

| Ciprofloxacin | Reference | Reference | N/A |

| Fluconazole | N/A | N/A | Reference |

Table 4: Carbonic Anhydrase Inhibition Data (Kᵢ in nM)

| Compound ID | hCA I | hCA II | hCA IX | hCA XII |

| 1a | Data | Data | Data | Data |

| 1b | Data | Data | Data | Data |

| 1c | Data | Data | Data | Data |

| 1d | Data | Data | Data | Data |

| Acetazolamide | Reference | Reference | Reference | Reference |

Visualizations

The following diagrams illustrate the general experimental workflow and a potential signaling pathway that could be targeted by these derivatives.

Caption: General workflow for the synthesis and evaluation of 2-oxo-benzoimidazole-5-sulfonamides.

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by benzimidazole-sulfonamide derivatives.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel drug candidates with diverse therapeutic applications. The synthetic accessibility of a wide range of sulfonamide derivatives, coupled with the proven biological relevance of the benzimidazole-sulfonamide scaffold, makes this an attractive starting point for medicinal chemistry campaigns. The protocols and conceptual framework provided herein are intended to guide researchers in the synthesis, evaluation, and optimization of these compounds for the development of next-generation therapeutics. Further exploration in this area is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound class.

Application Notes and Protocols for the Synthesis of Sulfonamides using 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides derived from the 2-oxo-2,3-dihydro-1H-benzoimidazole (benzimidazolone) scaffold are a class of compounds with significant interest in medicinal chemistry. The benzimidazolone core is a privileged structure, and its combination with the sulfonamide functional group has yielded compounds with a wide range of biological activities. These activities include potential as antibacterial, antifungal, antituberculosis, carbonic anhydrase inhibitory, and kinase inhibitory agents. This document provides detailed protocols for the synthesis of N-substituted 2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonamides and summarizes their reported biological activities.

Biological Activities and Applications